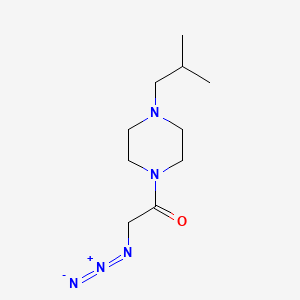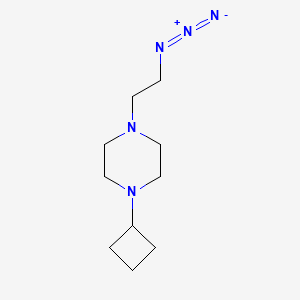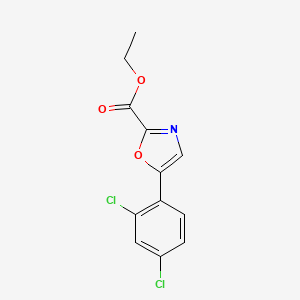
5-(2,4-diclorofenil)oxazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
5-(2,4-diclorofenil)oxazol-2-carboxilato de etilo: se utiliza como intermediario en la síntesis de diversos compuestos farmacéuticos. Su anillo de oxazol es un motivo común en varias moléculas de fármacos, y su presencia puede afectar significativamente la actividad biológica de estos compuestos. El grupo diclorofenilo en particular puede utilizarse para crear moléculas con propiedades antimicrobianas mejoradas .
Síntesis Orgánica
Este compuesto sirve como bloque de construcción en la síntesis orgánica, especialmente en la construcción de derivados de oxazol más complejos. Estos derivados se han explorado por su potencial en la creación de nuevos materiales con propiedades electrónicas o fotónicas específicas .
Investigación de Proteómica
En la proteómica, This compound se utiliza para estudiar las interacciones y funciones de las proteínas. Puede actuar como una sonda proteómica debido a su capacidad de interactuar con diversas proteínas, lo que puede ayudar a comprender la dinámica y la estructura de las proteínas .
Ciencia de Materiales
El compuesto encuentra aplicación en la ciencia de los materiales, donde puede utilizarse para modificar las propiedades de la superficie de los materiales o para crear nuevos polímeros con propiedades mecánicas y químicas deseadas .
Síntesis Química
Los investigadores utilizan este compuesto en la síntesis química para explorar nuevas reacciones y vías. Puede actuar como precursor para la síntesis de compuestos heterocíclicos, que son cruciales en el desarrollo de nuevas entidades químicas .
Cromatografía
En la cromatografía, This compound se puede utilizar como un estándar o compuesto de referencia. Su estructura única le permite ser un punto de referencia para comparar los tiempos de retención y para calibrar los sistemas cromatográficos .
Química Analítica
Este compuesto también es importante en la química analítica, donde puede utilizarse como reactivo o agente formador de derivados para la detección y cuantificación de otras sustancias .
Desarrollo de Diodos Emisores de Luz (LED)
En el campo de la electrónica, específicamente en el desarrollo de diodos orgánicos emisores de luz (OLED), This compound se puede utilizar para sintetizar compuestos que emiten luz cuando se aplica una corriente eléctrica. Esta aplicación es particularmente significativa en la búsqueda de materiales OLED más eficientes y duraderos .
Mecanismo De Acción
, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .
The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .
The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .
The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .
Propiedades
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQUGQVHPRGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


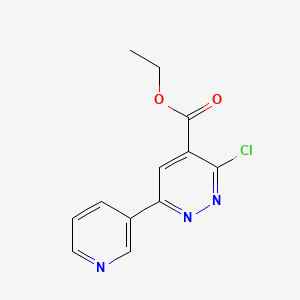


![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)
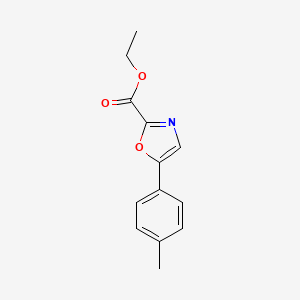
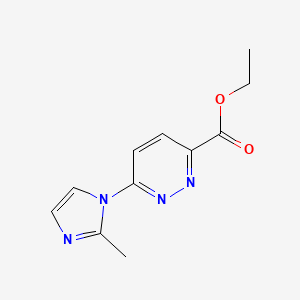



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)


